1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its diverse applications in chemical synthesis and potential biological activity. This compound features a complex structure that includes a chloro group, a chloromethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propanone backbone. Its unique arrangement of functional groups contributes to its reactivity and stability, making it a subject of interest in various fields, including medicinal chemistry and materials science.
The compound can be classified as a halogenated ketone due to the presence of chlorine and trifluoromethylthio substituents. It is primarily synthesized in laboratory settings and may also be produced on an industrial scale using optimized chemical processes. The compound's unique properties arise from its molecular structure, which influences its reactivity in chemical reactions.
The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves several steps:
The synthesis often requires careful monitoring of reaction parameters such as temperature and pressure to ensure optimal conditions for chlorination. Analytical techniques like gas chromatography or high-performance liquid chromatography may be employed to assess product purity.
The molecular formula of 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is C10H9Cl2F3OS. Its structural features include:
Property | Value |
---|---|
Molecular Weight | 305.12 g/mol |
IUPAC Name | 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one |
InChI | InChI=1S/C10H9Cl2F3OS |
InChI Key | GSIUQLMNCPKCHG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1F)CCl)CC(=O)CCl |
1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired product. For example, reduction reactions typically require anhydrous conditions to prevent side reactions.
The mechanism of action for 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with biological targets:
The physical properties of 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one include:
Key chemical properties include:
1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific uses:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7